
3,7-Dinitrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Testing
DNF has been extensively studied for its carcinogenic potential. In laboratory settings, studies involving Fischer 344 rats have demonstrated that subcutaneous administration of DNF leads to a significant incidence of tumors. Specifically, all treated rats developed malignant fibrous histiocytoma at the injection site after a period of observation .
Table 1: Summary of Carcinogenic Studies on DNF
Study Type | Administration Method | Dose | Tumor Incidence |
---|---|---|---|
Subcutaneous Injection | Twice weekly | 0.05 mg | 100% (21/21 rats) |
Intrapulmonary Implant | Single dose | 200 μg | 54% (12/22 rats) |
Mutagenicity Assessment
DNF has shown high mutagenic activity in various strains of Salmonella typhimurium, particularly in TA98, indicating its capability to induce frameshift mutations. The mutagenicity was significantly higher in the absence of metabolic activation systems . This property makes DNF a valuable compound for studying genetic mutations and the mechanisms behind them.
Environmental Impact and Monitoring
Although DNF is not produced commercially, it is relevant in environmental studies due to its presence as a pollutant from diesel and gasoline engine emissions. Research indicates that DNF can enter various environmental compartments, necessitating monitoring for potential health risks associated with exposure .
Table 2: Environmental Occurrence and Monitoring of DNF
Environmental Medium | Detection Methods | Health Implications |
---|---|---|
Air | Gas chromatography | Respiratory issues |
Soil | Solid-phase extraction | Soil contamination affecting flora/fauna |
Water | Liquid chromatography | Potential bioaccumulation in aquatic life |
Laboratory Experiments
In controlled experiments, groups of rats were subjected to different routes of DNF administration to study its carcinogenic effects. The results consistently indicated a strong correlation between DNF exposure and tumor development, reinforcing its classification as a potential human carcinogen .
Risk Assessment Frameworks
The National Toxicology Program (NTP) has incorporated DNF into broader toxicological assessments aimed at understanding chemical interactions with biological systems. These studies utilize advanced molecular biology tools to elucidate the mechanisms by which DNF exerts its toxic effects .
Q & A
Basic Research Questions
Q. How can 3,7-dinitrofluoranthene be detected and quantified in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) paired with high-performance liquid chromatography (HPLC) is commonly used for detection. Due to its association with particulate matter (PM), samples should undergo size-segregated PM collection (e.g., cascade impactors) followed by solvent extraction (e.g., dichloromethane). Quantification requires calibration against certified standards, with validation via spike-recovery experiments to account for matrix effects. Detection limits are typically in the ng/m³ range for urban air samples .
Q. What is the basis for the IARC classification of this compound as Group 2B ("possibly carcinogenic to humans")?
Methodological Answer: The classification relies on sufficient evidence of carcinogenicity in rodents (e.g., subcutaneous injection in rats induced malignant fibrous histiocytoma, and intrapulmonary implantation caused lung carcinomas) and strong mutagenicity in bacterial assays (e.g., Salmonella TA98 frameshift mutations). However, the lack of human epidemiological data limits the certainty, hence the Group 2B designation .
Q. Which mutagenicity assays are most sensitive for studying this compound, and what metabolic activation is required?
Methodological Answer: The Ames test using Salmonella typhimurium TA98 (nitroreductase-proficient) is highly sensitive. Metabolic activation involves nitroreduction (via nitroreductases) and O-acetylation (via O-acetyltransferases) to form reactive intermediates. Strains deficient in these enzymes (e.g., TA98/NR or TA98/1,8-DNP6) show reduced mutagenicity, confirming the role of enzymatic bioactivation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro mutagenicity data and in vivo carcinogenicity results?
Methodological Answer: Discrepancies may arise from differences in metabolic pathways (e.g., hepatic vs. pulmonary activation). To address this, use in vitro-in vivo extrapolation (IVIVE) models incorporating tissue-specific metabolic profiles. Co-culture systems (e.g., lung epithelial cells with macrophages) can mimic in vivo conditions. Additionally, compare metabolite profiles using LC-MS/MS in target organs versus bacterial assays .
Q. What experimental design is recommended for evaluating the dose-response relationship of this compound in carcinogenesis studies?
Methodological Answer: Use a multi-dose chronic exposure model (e.g., 12–24 months in F344 rats) with intrapulmonary or subcutaneous administration. Include positive controls (e.g., benzo[a]pyrene) and negative controls (vehicle-only). Tumor incidence should be histopathologically confirmed, and molecular endpoints (e.g., DNA adduct quantification via ³²P-postlabeling) should correlate with dose. Statistical power analysis is critical to determine cohort size .
Q. What methodologies are available to study the metabolic activation of this compound in the absence of human absorption/distribution data?
Methodological Answer: Use in silico tools (e.g., molecular docking with nitroreductase/O-acetyltransferase enzymes) to predict metabolite structures. Validate predictions with in vitro microsomal assays (e.g., human hepatocyte S9 fractions) and track reactive intermediates via trapping agents (e.g., glutathione adducts analyzed by LC-HRMS). Comparative studies with structurally similar nitroarenes (e.g., 1,6-dinitropyrene) can infer shared pathways .
Q. How can environmental sampling data for this compound be reconciled with laboratory-based toxicity studies?
Methodological Answer: Conduct PM fractionation to isolate particle sizes (<2.5 µm vs. coarse PM) and assess bioavailability via in vitro alveolar macrophage phagocytosis assays. Simulate real-world exposure using aerosol generation systems in inhalation chambers. Compare DNA damage endpoints (e.g., comet assay in lung cells) between environmental PM extracts and pure compound exposures .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- Molecular Formula : C₁₆H₈N₂O₄
- Average Molecular Mass : 292.25 g/mol
- CAS Registry Number : 105735-71-5
- IUPAC Name : 3,7-Dinitrofluoranthene .
Sources and Applications: this compound is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) primarily detected in diesel engine exhaust, kerosene heater emissions, and other combustion sources.
Toxicological Profile :
- Carcinogenicity: Classified as Group 2B ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC) based on sufficient evidence in rodents (e.g., subcutaneous sarcomas and lung carcinomas in rats) .
- Mutagenicity: Highly mutagenic in Salmonella typhimurium strains (e.g., TA98) without exogenous metabolic activation, indicating frameshift mutagenicity .
- Mechanism : Requires metabolic activation via nitroreductase and O-acetyltransferase enzymes to form reactive intermediates (e.g., N-hydroxyarylamines) that induce DNA damage .
Structural and Functional Analogues
Key nitro-PAHs compared include:
3,9-Dinitrofluoranthene
1,6-Dinitropyrene
1,8-Dinitropyrene
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Mass (g/mol) | Nitro Group Positions | IARC Classification |
---|---|---|---|---|
This compound | C₁₆H₈N₂O₄ | 292.25 | 3,7 | 2B |
3,9-Dinitrofluoranthene | C₁₆H₈N₂O₄ | 292.25 | 3,9 | 2B |
1,6-Dinitropyrene | C₁₆H₈N₂O₄ | 292.25 | 1,6 | 2A |
1,8-Dinitropyrene | C₁₆H₈N₂O₄ | 292.25 | 1,8 | 2B |
Key Differences:
- Positional Isomerism : 3,7- vs. 3,9-dinitrofluoranthene differ in nitro group placement, altering metabolic activation pathways and mutagenic potency .
Mutagenic and Genotoxic Activity
Table 2: Mutagenic Potency in Salmonella typhimurium
Compound | TA98 Revertants/nmol (Without S9) | Key Metabolic Pathways |
---|---|---|
This compound | >100,000 | Nitroreduction → N-hydroxyarylamines |
3,9-Dinitrofluoranthene | >100,000 | Similar to 3,7-isomer |
1,6-Dinitropyrene | >100,000 | Nitroreduction → DNA intercalation |
1,8-Dinitropyrene | >100,000 | Frameshift mutations |
Findings :
- All compounds exhibit extreme mutagenicity (>100,000 revertants/nmol) in TA98 strains, with nitroreductase and O-acetyltransferase critical for activation .
- This compound induces chromosomal aberrations in mammalian cells (e.g., Chinese hamster V79) and micronuclei in mouse bone marrow .
Carcinogenic Outcomes in Rodents
Table 3: Tumor Induction in Animal Models
Compound | Route of Exposure | Tumor Type (Site) | Incidence Rate |
---|---|---|---|
This compound | Subcutaneous injection | Malignant fibrous histiocytoma | High |
Pulmonary implantation | Squamous-cell carcinoma (lung) | High | |
3,9-Dinitrofluoranthene | Subcutaneous injection | Malignant fibrous histiocytoma | High |
1,6-Dinitropyrene | Intraperitoneal | Lung adenomas, hepatocellular | Moderate |
Key Contrasts :
- 3,7- and 3,9-Dinitrofluoranthene show similar carcinogenic profiles, whereas 1,6-dinitropyrene targets the liver and lungs more selectively .
Research Limitations and Notes
Human Data Gap: No epidemiological studies link this compound to human cancers; risk assessments rely on rodent models .
Metabolic Uncertainties : Detailed metabolic pathways (e.g., specific DNA adducts) remain uncharacterized for this compound .
Environmental Exposure : Low atmospheric concentrations (attached to particulate matter) complicate dose-response analyses .
Eigenschaften
CAS-Nummer |
105735-71-5 |
---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
3,7-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
InChI-Schlüssel |
WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles Pale yellow crystals from 50 percent aq acetone |
melting_point |
203-204 °C |
Key on ui other cas no. |
105735-71-5 |
Piktogramme |
Health Hazard |
Löslichkeit |
Practically insol in water. |
Synonyme |
3,7-dinitrofluoranthene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.